molecular formula C14H8ClF3INO B5242741 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide

Cat. No.: B5242741
M. Wt: 425.57 g/mol
InChI Key: AUUXCEGINDSQIE-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide is an organic compound that features both halogen and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The trifluoromethyl and halogen groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3INO/c15-9-4-5-12(11(7-9)14(16,17)18)20-13(21)8-2-1-3-10(19)6-8/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUXCEGINDSQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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